1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is a synthetic organic compound known for its unique chemical structure and properties. It is an anthraquinone derivative, which is a class of compounds widely used in dyes, pigments, and pharmaceuticals. The presence of the difluoromethoxy group and the amino group in its structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-aminoanthraquinone with 4-(difluoromethoxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-Amino-4-((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance pigments and coatings.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. In biological systems, it can interact with DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription. The difluoromethoxy group enhances its ability to penetrate cell membranes, increasing its efficacy as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-5,8-dihydroxy-4-((2-(2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-dione
- 1-Amino-4-(4-methoxyphenyl)amino)anthracene-9,10-dione
- 1-Amino-4-(4-chlorophenyl)amino)anthracene-9,10-dione
Uniqueness
1-Amino-4-((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs.
Properties
CAS No. |
62149-28-4 |
---|---|
Molecular Formula |
C21H14F2N2O3 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C21H14F2N2O3/c22-21(23)28-12-7-5-11(6-8-12)25-16-10-9-15(24)17-18(16)20(27)14-4-2-1-3-13(14)19(17)26/h1-10,21,25H,24H2 |
InChI Key |
MGJZSARDNQIDCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.